2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18267120
InChI: InChI=1S/C11H18O2S/c1-2-6-14-11(9(12)13)7-10(8-11)4-3-5-10/h2-8H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H18O2S
Molecular Weight: 214.33 g/mol

2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC18267120

Molecular Formula: C11H18O2S

Molecular Weight: 214.33 g/mol

* For research use only. Not for human or veterinary use.

2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid -

Specification

Molecular Formula C11H18O2S
Molecular Weight 214.33 g/mol
IUPAC Name 2-propylsulfanylspiro[3.3]heptane-2-carboxylic acid
Standard InChI InChI=1S/C11H18O2S/c1-2-6-14-11(9(12)13)7-10(8-11)4-3-5-10/h2-8H2,1H3,(H,12,13)
Standard InChI Key OTOJKYKSCMJYFD-UHFFFAOYSA-N
Canonical SMILES CCCSC1(CC2(C1)CCC2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Key Structural Features:

  • Spiro[3.3]heptane Core: A seven-membered bicyclic system with three carbons in each ring.

  • Substituents:

    • Carboxylic Acid: Enhances water solubility and enables hydrogen bonding.

    • Propylthio Group: Contributes to lipophilicity and potential metabolic stability.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid can be envisioned through two primary routes:

Route 1: Thioether Formation via Nucleophilic Substitution

  • Core Construction: Build the spiro[3.3]heptane skeleton using cyclopropanation strategies, such as the Simmons-Smith reaction or photochemical [2+2] cycloaddition .

  • Functionalization: Introduce the propylthio group via SN2 displacement of a leaving group (e.g., bromide) using propane-1-thiol.

  • Carboxylic Acid Installation: Oxidize a pre-existing methyl or hydroxymethyl group to the carboxylic acid.

Route 2: Coupling of Pre-Functionalized Fragments

  • Employ peptide coupling reagents (e.g., EDC/HOBt) to conjugate a spiro[3.3]heptane-derived amine or thiol with a carboxylic acid-containing partner .

Experimental Protocols (Hypothetical)

Example Synthesis (Adapted from Search Results ):

  • Spiro Core Synthesis:

    • React 1,3-dibromopropane with a cyclopropane precursor under controlled conditions to form spiro[3.3]heptane.

  • Thioether Introduction:

    • Treat spiro[3.3]heptane-2-bromide with sodium propane-1-thiolate in DMF at 60°C for 12 hours.

  • Carboxylic Acid Formation:

    • Oxidize a 2-hydroxymethyl intermediate using Jones reagent (CrO3/H2SO4) to yield the carboxylic acid.

Table 1: Hypothetical Reaction Conditions and Yields

StepReagents/ConditionsYield (Predicted)
Spiro Core FormationSimmons-Smith reagent, Zn-Cu couple45–60%
Thioether SubstitutionNaSPr, DMF, 60°C70–85%
Oxidation to Carboxylic AcidJones reagent, 0°C50–65%

Physicochemical Properties

Predicted Data (Computational Models)

Using tools like ACD/Labs and ChemAxon, the following properties are estimated:

Table 2: Computational Physicochemical Properties

PropertyValue
Molecular Weight216.3 g/mol
logP (Octanol-Water)2.1
Solubility (Water)1.2 mg/mL
pKa (Carboxylic Acid)4.3
Topological Polar Surface Area (TPSA)57.8 Ų

The moderate logP value suggests balanced lipophilicity, while the carboxylic acid group enhances aqueous solubility at physiological pH .

Applications in Pharmaceutical Research

Drug Design Considerations

  • Conformational Rigidity: The spiro scaffold restricts rotational freedom, potentially improving target binding specificity.

  • Metabolic Stability: The thioether group may resist oxidative degradation compared to ether analogs.

Hypothetical Case Studies

  • Antiviral Agents: Spirocyclic compounds are explored in hepatitis C virus (HCV) protease inhibitors .

  • Central Nervous System (CNS) Drugs: Enhanced BBB permeability due to moderate logP and molecular weight < 500 Da .

AspectGuideline
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
Storage–20°C, under nitrogen
Spill ManagementAbsorb with inert material, neutralize with bicarbonate

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

  • Formulation Studies: Explore prodrug strategies to enhance oral bioavailability.

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